
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is a chemical compound with a unique structure that includes both hydroxyimino and dihydrophenanthrenone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of nitrous acid and a suitable solvent, such as ethanol or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one involves its interaction with molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyimino-3-methyl-2,3-dihydrobenzothiazole: This compound shares the hydroxyimino functionality and exhibits similar reactivity.
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis, this compound also contains a hydroxyimino group
Uniqueness
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is unique due to its dihydrophenanthrenone core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
90013-22-2 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-hydroxyimino-3,4-dihydrophenanthren-1-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(14)15-17/h1-6,17H,7-8H2 |
Clé InChI |
QMQCFNDLXGJBHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NO)C(=O)C2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)


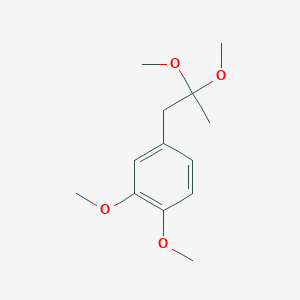
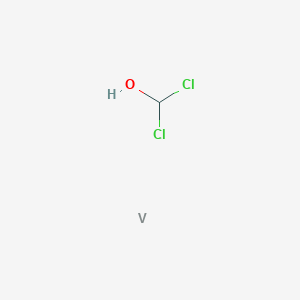
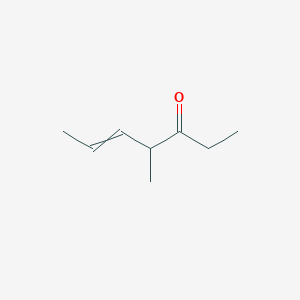


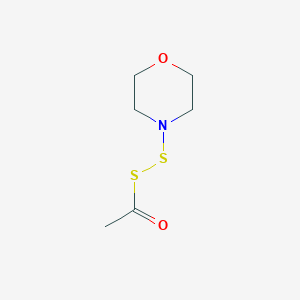
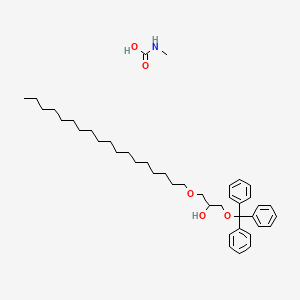

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


